molecular formula C21H18N4O6 B273611 6-acetyl-5-{3-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione

6-acetyl-5-{3-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione

Katalognummer B273611
Molekulargewicht: 422.4 g/mol
InChI-Schlüssel: PRVNTGURRZCMPW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-acetyl-5-{3-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Wirkmechanismus

The mechanism of action of 6-acetyl-5-{3-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione is not fully understood. However, it is believed to exert its therapeutic effects through the inhibition of various enzymes and signaling pathways involved in inflammation, oxidative stress, and cancer progression.
Biochemical and Physiological Effects:
6-acetyl-5-{3-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione has been found to exhibit significant biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and oxidative stress markers, which are involved in the pathogenesis of various diseases. This compound has also been found to induce apoptosis in cancer cells and inhibit cancer cell proliferation.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 6-acetyl-5-{3-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione in lab experiments include its potent anti-inflammatory, antioxidant, and anticancer activities. However, the limitations of using this compound in lab experiments include its relatively low solubility in water and its potential toxicity at high concentrations.

Zukünftige Richtungen

There are several future directions for the study of 6-acetyl-5-{3-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione. These include:
1. Further investigation of the mechanism of action of this compound to gain a better understanding of its therapeutic potential.
2. Development of more efficient synthesis methods to improve the yield and purity of this compound.
3. Evaluation of the pharmacokinetics and pharmacodynamics of this compound in animal models to determine its safety and efficacy.
4. Investigation of the potential use of this compound in combination with other therapeutic agents to enhance its therapeutic effects.
5. Development of novel drug delivery systems to improve the solubility and bioavailability of this compound.
6. Investigation of the potential use of this compound as a diagnostic tool for the detection and monitoring of various diseases.
Conclusion:
In conclusion, 6-acetyl-5-{3-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione is a heterocyclic compound that has shown significant potential for therapeutic applications. It exhibits potent anti-inflammatory, antioxidant, and anticancer activities and has been studied for its potential use as an antidiabetic agent and as a treatment for Alzheimer's disease. Further research is needed to fully understand the mechanism of action of this compound and to evaluate its safety and efficacy in animal models and clinical trials.

Synthesemethoden

The synthesis of 6-acetyl-5-{3-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione can be achieved through a multi-step process. The first step involves the condensation of 3-nitrobenzaldehyde with acetoacetate in the presence of ammonium acetate to form 3-nitrochalcone. The second step involves the reaction of 3-nitrochalcone with 1,3-dimethylbarbituric acid in the presence of glacial acetic acid to form the desired compound.

Wissenschaftliche Forschungsanwendungen

6-acetyl-5-{3-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anti-inflammatory, antioxidant, and anticancer activities. This compound has also been studied for its potential use as an antidiabetic agent and as a treatment for Alzheimer's disease.

Eigenschaften

Produktname

6-acetyl-5-{3-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione

Molekularformel

C21H18N4O6

Molekulargewicht

422.4 g/mol

IUPAC-Name

6-acetyl-1,3-dimethyl-5-(3-nitrophenyl)-5H-pyrimido[4,5-b][1,5]benzoxazepine-2,4-dione

InChI

InChI=1S/C21H18N4O6/c1-12(26)24-15-9-4-5-10-16(15)31-20-17(19(27)22(2)21(28)23(20)3)18(24)13-7-6-8-14(11-13)25(29)30/h4-11,18H,1-3H3

InChI-Schlüssel

PRVNTGURRZCMPW-UHFFFAOYSA-N

SMILES

CC(=O)N1C(C2=C(N(C(=O)N(C2=O)C)C)OC3=CC=CC=C31)C4=CC(=CC=C4)[N+](=O)[O-]

Kanonische SMILES

CC(=O)N1C(C2=C(N(C(=O)N(C2=O)C)C)OC3=CC=CC=C31)C4=CC(=CC=C4)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.